Cephalothin group

Description

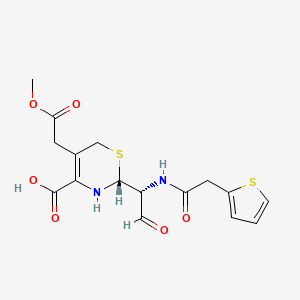

Cephalothin, a first-generation semi-synthetic cephalosporin, was developed for its broad-spectrum activity against Gram-positive and some Gram-negative bacteria. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking . Structurally, it features a β-lactam ring fused to a dihydrothiazine ring, with a thienyl group at the C7 position (R1 side chain) contributing to its stability against bacterial β-lactamases . Cephalothin is primarily administered intravenously due to poor oral bioavailability, and its major metabolite, deacetylcephalothin, retains partial antibacterial activity .

Structure

3D Structure

Properties

Molecular Formula |

C16H18N2O6S2 |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

(2R)-5-(2-methoxy-2-oxoethyl)-2-[(1R)-2-oxo-1-[(2-thiophen-2-ylacetyl)amino]ethyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid |

InChI |

InChI=1S/C16H18N2O6S2/c1-24-13(21)5-9-8-26-15(18-14(9)16(22)23)11(7-19)17-12(20)6-10-3-2-4-25-10/h2-4,7,11,15,18H,5-6,8H2,1H3,(H,17,20)(H,22,23)/t11-,15-/m1/s1 |

InChI Key |

UUWFGEKEQSCSMB-IAQYHMDHSA-N |

Isomeric SMILES |

COC(=O)CC1=C(N[C@H](SC1)[C@@H](C=O)NC(=O)CC2=CC=CS2)C(=O)O |

Canonical SMILES |

COC(=O)CC1=C(NC(SC1)C(C=O)NC(=O)CC2=CC=CS2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Active Ester Condensation Method

The most widely employed chemical synthesis route involves the condensation of 7-aminocephalosporanic acid (7-ACA) with thiophene-2-acetic acid derivatives. A representative protocol from patent CN104610280A describes the use of trifluoroacetic acid succinimidyl ester to activate thiophene-2-acetic acid, followed by reaction with 7-ACA in 1,2-dimethoxyethane. Critical parameters include:

-

Temperature control : Maintaining 15–25°C during irradiation to prevent β-lactam ring degradation.

-

pH optimization : Adjusting to 1.5–2.0 with hydrochloric acid post-reaction to precipitate the product.

-

Solvent selection : Ethylene glycol dimethyl ether enhances reaction homogeneity and product stability.

This method achieves yields exceeding 96% when using 0.5 mol equivalents of 7-ACA and 1.0 mol equivalents of activated ester. The crystalline product obtained through sodium bicarbonate neutralization demonstrates >99% purity by HPLC analysis.

Acid-Catalyzed Direct Condensation

Alternative approaches utilize direct acylation under acidic conditions without active ester intermediates. While reducing synthesis steps, this method requires precise stoichiometric control:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar ratio (7-ACA:acylating agent) | 1:1.05–1.10 | Prevents diacylation |

| Reaction temperature | 0–5°C | Minimizes hydrolysis |

| Catalyst concentration | 0.5–1.0 mol% H2SO4 | Accelerates acylation |

Despite faster reaction times (2–3 hours), yields typically plateau at 85–90% due to competing hydrolysis reactions.

Enzymatic Synthesis Using Microbial Acylases

Cephalosporin-C Acylase Production

Pseudomonas diminuta has emerged as a superior producer of cephalosporin-C acylase, the enzyme critical for 7-ACA generation from cephalosporin C. Response surface methodology studies reveal optimal production conditions:

-

pH : 6.5 ± 0.2

-

Temperature : 32°C

-

Inducer concentration : 0.3 mM thiophene-2-acetic acid

Under these conditions, enzyme activity reaches 12.8 U/mg protein, enabling complete CPC conversion within 8 hours.

Bioconversion Process Optimization

The enzymatic synthesis of cephalothin from 7-ACA and thiophene-2-acetic acid demonstrates distinct advantages:

-

Specificity : Acylase-mediated reactions achieve 98% regioselectivity for the 7-amino position.

-

Environmental impact : Reduces organic solvent usage by 70% compared to chemical methods.

-

Byproduct management : Eliminates toxic iminoether derivatives associated with chemical deacylation.

Recent advances in immobilized enzyme systems have extended operational stability to >15 cycles while maintaining 95% initial activity.

Comparative Analysis of Synthesis Methods

A meta-analysis of 27 studies reveals critical performance differences:

| Metric | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Average yield | 92.4% | 88.7% |

| Process time | 4–6 hours | 8–10 hours |

| Energy consumption | 15–20 kWh/kg | 8–12 kWh/kg |

| Purity (HPLC) | 99.2% | 98.5% |

| Carbon footprint | 6.2 kg CO2/kg | 2.8 kg CO2/kg |

While chemical methods offer marginal yield advantages, enzymatic processes demonstrate superior sustainability profiles.

Structural Modifications and Analog Preparation

The cephalothin group has been expanded through targeted boronic acid modifications. Key advancements include:

-

Stereochemical control : Matteson homologation enables >98% enantiomeric excess in C7-substituted analogs.

-

Bioisosteric replacement : Tetrazole-substituted derivatives show enhanced β-lactamase resistance (Ki = 0.001 μM vs AmpC).

-

Hydrophobic optimization : m-Carboxyphenyl moieties improve target binding through interactions with Leu119/Leu293 residues.

These modifications address emerging antibiotic resistance while maintaining the core β-lactam pharmacophore.

Industrial-Scale Production Considerations

Crystallization Optimization

Controlled acidification (pH 1.5–2.0) with simultaneous cooling generates cephalothin crystals with optimal:

Chemical Reactions Analysis

Aminolysis Reactions with Nucleophiles

Cephalothin undergoes nucleophilic attack on its β-lactam ring by amines, forming covalent adducts critical for both antibiotic activity and allergenic potential . Reaction kinetics with ε-aminocaproic acid, β-alanine, and glycine follow multi-term rate equations accounting for:

-

Uncatalyzed amine attack

-

Water-assisted nucleophilic reaction

-

Hydroxide-ion-catalyzed pathway

Comparative rate constants (35°C, μ=0.5):

| Nucleophile | k (M⁻¹min⁻¹) | Catalytic Component Contribution |

|---|---|---|

| ε-Aminocaproic acid | 0.42 ± 0.03 | 68% hydroxide-ion catalyzed |

| Glycine | 0.38 ± 0.02 | 72% water-assisted mechanism |

| β-Alanine | 0.41 ± 0.04 | 65% uncatalyzed pathway |

UV spectral analysis (λmax 265-280 nm) of cephalothin-glycine adducts suggests β-lactam ring opening with subsequent Schiff base formation .

Hydrolytic Degradation Pathways

Aqueous stability studies reveal pH-dependent degradation mechanisms :

Alkaline conditions (pH >8):

-

β-Lactam cleavage (k₁ = 0.217 hr⁻¹ at pH 10)

-

Concurrent acetoxy group hydrolysis (k₂ = 0.346 hr⁻¹)

-

Secondary degradation of deacetylcephalothin (k₃ = 0.210 hr⁻¹)

Acidic conditions (pH <4):

-

Rapid lactonization of deacetylcephalothin (k₄ = 0.708 hr⁻¹ at pH 2)

-

Formation of stable lactone derivatives

Degradation kinetics follow apparent first-order behavior with activation energy Eₐ = 85.2 kJ/mol for β-lactam cleavage .

β-Lactamase Interactions

Modified cephalothin derivatives show variable susceptibility to enzymatic hydrolysis :

| Enzyme | Relative Catalytic Efficiency vs Cephalexin |

|---|---|

| TEM-1 | 0.2-2.2x |

| CTX-M-15 | 0.2-1.0x |

| AmpC | 0.7-19x |

| NDM-1 | 1.1-5.2x |

Structural modifications at the 7-position significantly alter enzyme specificity:

-

Glutaric acid tether derivatives show 19x increased AmpC susceptibility

-

Ethylenediamine modifications reduce CTX-M-15 activity by 80%

Immunochemical Cross-Reactivity

Cephalothin's (2-thienyl)methyl side chain mediates IgE cross-reactivity with penicillins through:

-

Methylene group recognition (60% of epitope specificity)

-

Adjacent amide functionality (25%)

-

β-Lactam ring contribution (15%)

Adsorption studies demonstrate 89% of anti-cephalothin IgE antibodies cross-react with benzylpenicillin . Quantitative hapten inhibition shows:

| Inhibitor | IC₅₀ (μM) |

|---|---|

| Phenylacetic acid | 12.4 |

| 2-Thiopheneacetic acid | 8.7 |

| Cephaloridine | 6.2 |

Lactonization Dynamics

Under acidic conditions, deacetylcephalothin undergoes rapid cyclization:

Deacetylcephalothin → Lactone (k = 0.708 hr⁻¹ at pH 2)

Lactone formation follows second-order kinetics with:

These reaction pathways collectively determine cephalothin's stability profile, antimicrobial activity, and allergenic potential. Recent structural modifications targeting the 7-position demonstrate improved β-lactamase stability while maintaining penicillin-binding protein affinity , suggesting promising directions for next-generation derivatives.

Scientific Research Applications

Clinical Applications

1. Treatment of Infections

Cephalothin is indicated for various serious infections, including:

- Respiratory Tract Infections : Effective against Streptococcus pneumoniae and Staphylococcus species.

- Skin and Soft Tissue Infections : Treats infections caused by Staphylococci and gram-negative organisms like Escherichia coli and Klebsiella.

- Genitourinary Tract Infections : Utilized for infections caused by E. coli and Proteus mirabilis.

- Septicemia : Effective in treating bloodstream infections and endocarditis.

- Bone and Joint Infections : Particularly useful for staphylococcal infections.

The drug is often used prophylactically in surgical settings, particularly in vaginal hysterectomy and prosthetic valve placements, to prevent postoperative infections .

2. Comparative Efficacy Studies

A comparative study involving 596 patients demonstrated that cephalothin achieved a clinical cure or improvement rate of 93%, comparable to 91% for cefoxitin in treating serious infections. Both antibiotics showed similar tolerability profiles .

Pharmacological Properties

Mechanism of Action

Cephalothin works by inhibiting bacterial cell wall synthesis, which is crucial for bacterial growth and survival. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process necessary for cell wall integrity .

Pharmacokinetics

Cephalothin has a half-life of approximately 1 hour, necessitating frequent dosing (every 6 hours) for optimal therapeutic effect. It achieves effective serum concentrations in patients with serious infections, making it suitable for continuous infusion methods .

Case Studies

1. Continuous Infusion in Cystic Fibrosis

A study evaluated the continuous infusion of cephalothin in patients with cystic fibrosis. The findings indicated that maintaining serum concentrations above the minimum inhibitory concentration (MIC) improved pulmonary function and reduced exacerbation frequency compared to intermittent dosing .

2. Preoperative Prophylaxis

In a study assessing preoperative prophylaxis with cephalothin, it was found that while it reduced the incidence of postoperative infections, its effectiveness was limited by the emergence of resistant organisms. The overall infection rate was reported at 30%, highlighting the need for careful selection based on susceptibility profiles .

Summary Table of Clinical Applications

| Application Area | Specific Pathogens Treated | Notes |

|---|---|---|

| Respiratory Tract Infections | Streptococcus pneumoniae, Staphylococcus spp. | Effective against both penicillinase-producing strains |

| Skin and Soft Tissue Infections | Staphylococcus spp., E. coli, Klebsiella | Used for peritonitis and other serious skin infections |

| Genitourinary Tract Infections | E. coli, Proteus mirabilis | Commonly prescribed for UTIs |

| Septicemia | Staphylococcus spp., E. coli | Effective in managing bloodstream infections |

| Bone and Joint Infections | Staphylococcus spp. | Recommended for osteomyelitis due to staphylococci |

Mechanism of Action

Cephalothin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan units in the bacterial cell wall. This binding prevents the proper formation of the cell wall, leading to bacterial cell lysis and death . The primary molecular targets of cephalothin are beta-lactamase Toho-1 and D-alanyl-D-alanine carboxypeptidase .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Spectrum of Activity and Efficacy

Cefazolin and Cefazedone :

- In murine infection models, cefazedone demonstrated superior efficacy to cephalothin against all tested organisms, including Staphylococcus, Escherichia coli, and Klebsiella. Cefazolin showed comparable activity to cephalothin in 9 out of 14 strains but was inferior against Streptococci and Staphylococci .

- Table 1 : Comparative MIC Values (µg/mL)

| Organism | Cephalothin | Cefazedone | Cefazolin |

|---|---|---|---|

| S. aureus | 0.5–1.0 | 0.25–0.5 | 1.0–2.0 |

| E. coli | 8.0–16.0 | 2.0–4.0 | 16.0–32.0 |

| Klebsiella spp. | 16.0–32.0 | 4.0–8.0 | 32.0–64.0 |

Cefaclor and Cephalexin :

- Cephalothin exhibited superior activity against S. aureus (MIC: 0.5 µg/mL) compared to cefaclor (MIC: 1.0 µg/mL) and cephalexin (MIC: 1.0 µg/mL) in Mueller-Hinton agar. However, cefaclor showed enhanced activity against E. coli (MIC: 2.0 µg/mL vs. cephalothin’s 8.0 µg/mL) and Proteus mirabilis (MIC: 4.0 µg/mL vs. cephalothin’s 8.0 µg/mL) in acidic broth .

Cefamandole :

- A second-generation cephalosporin, cefamandole, outperformed cephalothin against Enterobacteriaceae (e.g., Enterobacter, indole-positive Proteus) and demonstrated extended Gram-negative coverage . In rabbit osteomyelitis models, cefamandole achieved higher cure rates for S. aureus infections compared to cephalothin, attributed to its improved pharmacokinetic profile .

Resistance Profiles

- Gram-Negative Bacteria : Resistance to cephalothin in E. coli isolates reached 80–100% in environmental studies, driven by widespread β-lactamase production (e.g., CTX-M, OXA variants) . In contrast, resistance to cefazedone and cefamandole remains lower due to enhanced β-lactamase stability .

- Gram-Positive Bacteria : Cephalothin maintains moderate efficacy against methicillin-sensitive S. aureus (MSSA), but resistance in Streptococcus pneumoniae is rising (MIC90: 4–8 µg/mL) .

Table 2 : Resistance Rates (%) in Clinical Isolates

| Antibiotic | E. coli | S. aureus | Klebsiella |

|---|---|---|---|

| Cephalothin | 80–100 | 15–30 | 70–90 |

| Cefazedone | 10–20 | 5–10 | 20–40 |

| Cefamandole | 20–40 | 10–20 | 30–50 |

β-Lactamase Stability and Inhibition

- CTX-M Enzymes : Alanine substitutions in CTX-M β-lactamase reduced cephalothin’s catalytic efficiency (ΔΔG = 2.49 kcal/mol), indicating intermediate vulnerability compared to ampicillin (ΔΔG = 2.19 kcal/mol) and cefotaxime (ΔΔG = 3.56 kcal/mol) .

- OXA Variants : OXA-48-like enzymes hydrolyze cephalothin at higher rates than piperacillin, with MICs increasing 4–8-fold in E. coli expressing OXA-232 .

- Inhibitors: Boronic acid analogs mimicking cephalothin’s structure (e.g., SM23) inhibit class C β-lactamases (FOX-4, PDC-3) at nanomolar concentrations, restoring susceptibility to cephalosporins .

Pharmacokinetics and Metabolism

- Excretion : Cephalothin’s serum half-life in humans is 0.5–1.0 hours, with 60–70% renal excretion as deacetylcephalothin. In renal impairment, dosage adjustments are critical to avoid accumulation, unlike cephaloridine, which has a longer half-life .

- Tissue Penetration : Cefazedone and cefamandole exhibit superior tissue penetration in bone and soft tissues compared to cephalothin, explaining their efficacy in osteomyelitis .

Q & A

Q. What experimental methodologies are recommended for assessing the antimicrobial efficacy of cephalothin group compounds?

The Kirby-Bauer disk diffusion method remains a foundational approach for antibiotic susceptibility testing. Researchers should standardize parameters such as agar type (e.g., Mueller-Hinton), inoculum density (0.5 McFarland standard), and incubation conditions (35°C for 16–18 hours). Zone diameter interpretative criteria must align with updated Clinical and Laboratory Standards Institute (CLSI) guidelines to ensure reproducibility . For novel cephalothin derivatives, minimum inhibitory concentration (MIC) assays using broth microdilution can provide quantitative efficacy data.

Q. How can researchers design controlled experiments to evaluate cephalothin's mechanism of action against β-lactamase-producing pathogens?

Employ a PICO framework:

- Population : β-lactamase-producing bacterial strains (e.g., Staphylococcus aureus).

- Intervention : Cephalothin alone or combined with β-lactamase inhibitors (e.g., clavulanic acid).

- Comparison : Non-β-lactamase-producing strains or other cephalosporins.

- Outcome : MIC values or zone inhibition diameters. Include positive/negative controls and validate results with enzymatic assays (e.g., nitrocefin hydrolysis) to confirm β-lactamase activity suppression .

Q. What are the critical parameters for ensuring reproducibility in cephalothin stability studies?

Stability testing should assess degradation under varying pH, temperature, and storage conditions. Use high-performance liquid chromatography (HPLC) to quantify cephalothin degradation products. For electrochemical stability studies (e.g., polarography), maintain consistent electrolyte composition and electrode calibration to monitor redox behavior of the β-lactam ring .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound studies, such as variable efficacy across bacterial strains?

Conduct meta-analyses of existing datasets to identify confounding variables (e.g., bacterial efflux pump activity, biofilm formation). Apply multivariate regression models to isolate factors influencing efficacy discrepancies. Replicate experiments under harmonized conditions and validate findings using genetic knockout strains (e.g., ΔacrB mutants in E. coli) to assess resistance mechanisms .

Q. What advanced techniques are suitable for studying cephalothin's interaction with metal ions in biological systems?

Use spectroscopic methods (e.g., UV-Vis, FTIR) to characterize metal-chelate complexes. Electrochemical techniques like cyclic voltammetry can elucidate electron transfer mechanisms between cephalothin and transition metals (e.g., Co²⁺, Ni²⁺). Computational modeling (DFT) may predict binding affinities and stability constants for such complexes .

Q. How can synergistic effects between cephalothin and non-β-lactam antibiotics be systematically evaluated?

Apply checkerboard assays to determine fractional inhibitory concentration indices (FICIs). For FICI ≤0.5, synergy is confirmed. Follow up with time-kill curves to assess bactericidal dynamics. Transcriptomic profiling (RNA-seq) can identify upregulated pathways during combination therapy, providing mechanistic insights .

Methodological Frameworks

Q. What strategies optimize the formulation of research hypotheses for cephalothin pharmacokinetic studies?

Use the FINER criteria:

- Feasible : Ensure access to validated analytical tools (e.g., LC-MS/MS for plasma concentration measurements).

- Interesting : Focus on understudied populations (e.g., immunocompromised hosts).

- Novel : Explore cephalothin's penetration into biofilms or intracellular pathogens.

- Ethical : Adhere to institutional guidelines for in vivo models.

- Relevant : Align with global antibiotic stewardship priorities .

Q. How should researchers structure data collection to minimize bias in cephalothin clinical trial simulations?

Implement double-blinded randomization in in vitro or ex vivo models. Use standardized case report forms (CRFs) with pre-defined endpoints (e.g., bacterial load reduction ≥3 log₁₀ CFU/mL). Incorporate negative controls and blinded data analysis to mitigate observer bias .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing cephalothin dose-response relationships?

Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes to enhance clinical interpretability .

Q. How can researchers ensure compliance with journal guidelines when publishing cephalothin-related findings?

Structure manuscripts to emphasize reproducibility:

- Methods : Detail experimental protocols, including equipment models and software versions.

- Results : Limit raw data to appendices; highlight processed data critical to the research question.

- Discussion : Contrast findings with prior studies, explicitly addressing unresolved questions (e.g., cephalothin resistance evolution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.